molecular formula C27H25N7O4S B2474817 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE CAS No. 893277-12-8

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B2474817
CAS No.: 893277-12-8
M. Wt: 543.6
InChI Key: OARORSHHMMAWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazoloquinazoline core, a piperazine ring, and various substituents such as dimethylbenzenesulfonyl and nitrophenyl groups

Preparation Methods

The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves multiple steps, each requiring specific reaction conditions and reagents

Chemical Reactions Analysis

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, leading to the modulation of their activity.

Comparison with Similar Compounds

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE can be compared with other similar compounds, such as triazolothiadiazines and triazolopyrazines, which also possess heterocyclic cores and various substituents.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O4S/c1-18-7-12-22(17-19(18)2)39(37,38)27-26-28-25(23-5-3-4-6-24(23)33(26)30-29-27)32-15-13-31(14-16-32)20-8-10-21(11-9-20)34(35)36/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARORSHHMMAWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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